1-Oxaspiro[5.5]undecane-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecane-4-carbonitrile |
InChI |
InChI=1S/C11H17NO/c12-9-10-4-7-13-11(8-10)5-2-1-3-6-11/h10H,1-8H2 |
InChI Key |
MBYWTPSZLVMRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxaspiro 5.5 Undecane 4 Carbonitrile and Its Structural Analogs
Stereoselective and Asymmetric Synthesis Approaches to Oxaspiro[5.5]undecane Frameworks
Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules. For oxaspiro[5.5]undecane frameworks, several powerful catalytic asymmetric methods have been developed to generate enantioenriched products, which are valuable as chiral building blocks for biologically active compounds and natural products. nih.govacs.org
The intramolecular oxa-Michael addition is a direct and powerful strategy for the formation of cyclic ethers. acs.org This reaction involves the conjugate addition of an alcohol nucleophile tethered to an α,β-unsaturated carbonyl compound. semanticscholar.org While challenging due to the lower nucleophilicity of alcohols compared to other heteroatoms and the potential for the reverse reaction, significant progress has been made using organocatalysis. acs.org
For the formation of oxaspiro[5.5]undecane systems, a suitable precursor would be a cyclohexanone (B45756) derivative bearing a tethered hydroxyalkyl chain with an α,β-unsaturated ester or ketone. The cyclization is often promoted by a catalyst that activates the Michael acceptor and facilitates the nucleophilic attack of the hydroxyl group.
Recent research has demonstrated that bifunctional catalysts can efficiently promote these challenging oxa-Michael reactions, providing access to a range of enantioenriched oxa-spirocycles. nih.gov For instance, the cyclization of substrates bearing spirocyclic tertiary alcohols has been shown to proceed in excellent yields and high enantioselectivities. acs.org While specific examples leading directly to the 1-oxaspiro[5.5]undecane skeleton are not always detailed, the general applicability of the methodology is clear. The use of primary-secondary diamines as organocatalysts has also proven effective for asymmetric intramolecular oxa-Michael reactions of α,β-unsaturated ketones, yielding synthetically useful tetrahydrofurans and 2H-pyrans with high enantioselectivity. acs.org
Table 1: Examples of Catalytic Enantioselective Intramolecular Oxa-Michael Additions
| Substrate Type | Catalyst | Product Type | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| β-Spirocyclic alcohol with unsaturated ester | BIMP catalyst | β-Spiro THP | 60 | 91:9 | nih.gov |
| β-Spirocyclic alcohol with unsaturated ester | BIMP catalyst | β-Spiro THP | Quantitative | 92.5:7.5 | nih.gov |
| α,β-Unsaturated ketone | Primary-secondary diamine | Tetrahydrofurans/2H-Pyrans | Good | up to 90% ee | acs.org |
Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have emerged as powerful catalysts for a wide array of enantioselective transformations. nih.govcapes.gov.br Their ability to act as bifunctional catalysts, activating substrates through hydrogen bonding, makes them highly effective in controlling the stereochemical outcome of reactions. e3s-conferences.org
In the context of spiroketal synthesis, chiral phosphoric acids have been successfully employed in catalytic enantioselective and diastereoselective spiroketalizations. nih.gov These catalysts can override the inherent thermodynamic preference in spiroketal formation, allowing for the selective synthesis of the non-thermodynamic spiroketal isomer. nih.gov This methodology is applicable to the synthesis of the 1-oxaspiro[5.5]undecane framework, which is a type of spiroketal. The reaction typically involves the cyclization of a hydroxy-ketone or a related precursor. The chiral phosphate (B84403) anion and the proton work in concert to organize the transition state, leading to high levels of enantio- and diastereocontrol. The development of spirocyclic phosphoric acids (SPAs) has further expanded the scope of these transformations, offering robust and highly effective catalysts for various asymmetric reactions. e3s-conferences.orgnih.govrsc.org
The "clip-cycle" methodology is a two-step approach that has been effectively used for the asymmetric synthesis of spirocycles, particularly nitrogen-containing heterocycles like spiropiperidines. nih.govrsc.orgwhiterose.ac.uk This strategy can be conceptually adapted for the synthesis of oxaspiroketals.
The process involves two key stages:
"Clip" Stage: An acyclic precursor is "clipped" to an activating group via a robust chemical reaction, often a cross-metathesis, to form the cyclization substrate. whiterose.ac.uk For an oxaspiro[5.5]undecane target, this could involve the cross-metathesis of a homoallylic alcohol derivative with a suitable Michael acceptor.
"Cycle" Stage: The resulting intermediate undergoes a catalytic, enantioselective intramolecular cyclization. whiterose.ac.uk In an adaptation for oxaspiroketal synthesis, this would be an intramolecular oxa-Michael addition, often catalyzed by a chiral phosphoric acid, to form the desired spirocyclic ether with high enantioselectivity. rsc.orgresearchgate.net
This approach offers the advantages of being fully catalytic and allowing for the synthesis of a diverse range of functionalized spirocycles by varying the initial building blocks. whiterose.ac.uk
Targeted Synthesis of 1-Oxaspiro[5.5]undecane-4-carbonitrile Precursors and Derivatives
The synthesis of the specifically substituted this compound requires methods not only for constructing the spirocyclic core but also for introducing the nitrile functionality at the correct position.
A plausible synthetic route to this compound would likely proceed through a precursor such as a spiro[5.5]undecane-3-carboxylic acid uni.lunih.gov or a related keto-ester. The functionalization of such intermediates is a key step. For instance, a precursor like ethyl 2-oxocyclohexanecarboxylate can be a starting point. Standard alkylation procedures can be used to introduce a side chain which, after modification, can act as the oxygen-containing ring.
The synthesis of related diazaspiro[5.5]undecane systems has been reported starting from 1-anilinocyclohexanecarboxamides, which are derived from the corresponding nitriles. researchgate.net This highlights a strategy where a carbocyclic precursor already containing a nitrogen functionality (in this case, a nitrile that is hydrolyzed) is used to build the spirocyclic system. A similar logic can be applied to oxo-spiro compounds, where a cyclohexanone derivative bearing a carboxylate or a group that can be converted to a nitrile is elaborated to form the second, oxygen-containing ring.
The introduction of a nitrile group onto the pre-formed 1-oxaspiro[5.5]undecane skeleton requires a regioselective functionalization. If the synthesis starts from a precursor such as 1-oxaspiro[5.5]undecan-4-one, the nitrile group can be introduced via several standard methods:
Cyanohydrin Formation and Reduction: The ketone can be converted to a cyanohydrin using a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). Subsequent deoxygenation of the hydroxyl group would yield the target nitrile.
Conversion from a Carboxylic Acid: If the precursor is a carboxylic acid, such as spiro[5.5]undecane-3-carboxylic acid, it can be converted to a primary amide. nih.gov Dehydration of the amide, commonly achieved using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA), would furnish the desired nitrile. According to IUPAC nomenclature, the nitrile group has a higher priority than an ether but lower than a carboxylic acid, influencing the choice of synthetic strategy and precursor. masterorganicchemistry.com
Regioselectivity is often dictated by the inherent reactivity of the starting material. In a system with multiple potential reaction sites, protecting groups or specific reaction conditions may be necessary to ensure the nitrile group is introduced at the desired C-4 position of the 1-oxaspiro[5.5]undecane ring. For instance, multicomponent reactions have been shown to afford spiro heterobicyclic rings with high regioselectivity, suggesting that carefully designed one-pot procedures could be a viable strategy. nih.gov
Multi-step Reaction Sequences for Substituted this compound Architectures
Multi-step syntheses offer the flexibility to introduce a variety of substituents onto the 1-oxaspiro[5.5]undecane core, allowing for the creation of diverse molecular architectures. These sequences often involve the initial construction of a functionalized cyclohexane (B81311) or piperidine (B6355638) ring, followed by the formation of the tetrahydropyran (B127337) ring and introduction of the carbonitrile group. Continuous-flow systems are increasingly being utilized for multi-step transformations to improve efficiency, mixing, and thermal control. flinders.edu.au
Advanced Synthetic Strategies for Spiro[5.5]undecane-based Carbonitriles
Modern synthetic chemistry has produced a range of powerful methods for the construction of complex spirocyclic systems. These advanced strategies often provide greater efficiency and stereocontrol compared to more traditional multi-step sequences.
Utilization of Masked Lithium Bishomoenolates in Spiroketal and Related Formations
Masked lithium bishomoenolates are versatile synthetic intermediates that can be employed in the formation of spiroketals and related structures. mdpi.com These reagents are generated from the corresponding chloro ortho esters through a chlorine-lithium exchange, often facilitated by lithium powder and a catalytic amount of an electron carrier like 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). mdpi.com The resulting organolithium species can then react with various electrophiles, such as aldehydes, ketones, and imines, under Barbier-type conditions. mdpi.com
The application of this methodology to the synthesis of 1-oxaspiro[5.5]undecane derivatives would involve the reaction of a suitably functionalized masked lithium bishomoenolate with a cyclic ketone electrophile. Subsequent hydrolysis and acid-catalyzed cyclization would then furnish the desired spiro-ether framework. This approach offers a convergent route to complex spirocycles, allowing for the rapid assembly of the core structure.
| Reagent | Conditions | Product | Ref |
| Chloro ortho esters | Li, cat. DTBB, THF, -78 °C | Organolithium intermediates | mdpi.com |
| Organolithium intermediate | Electrophile (e.g., ketone) | Functionalized ortho ester | mdpi.com |
| Functionalized ortho ester | H3O+, p-TSA | Spiroketal | mdpi.com |
Metal-Catalyzed Cyclization and Rearrangement Strategies for Spiro-ether Systems
Metal-catalyzed reactions have become indispensable tools for the synthesis of complex organic molecules, including spiro-ether systems. Transition metals such as gold, palladium, silver, and zinc can catalyze a variety of cyclization and rearrangement reactions that lead to the efficient formation of spirocyclic frameworks. nih.govacs.org
For instance, gold(I) catalysts have been shown to facilitate the cascade cyclization of azido-alkynes to produce spirocyclic indolin-3-ones. acs.org This type of strategy could potentially be adapted for the synthesis of 1-oxaspiro[5.5]undecane derivatives by designing a substrate that undergoes a similar gold-catalyzed cyclization to form the tetrahydropyran ring. Another approach involves the metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization, which has been used to form challenging C-C bonds in the synthesis of complex natural products. acs.org
| Metal Catalyst | Reaction Type | Substrate | Product | Ref |
| Gold(I) | Cascade Cyclization | Azido-alkyne | Spirocyclic indolin-3-one | acs.org |
| Iron(III) acetoacetonate | Reductive Radical Cyclization | Unsaturated phenol (B47542) derivative | Polycyclic framework | acs.org |
| Palladium(II) acetate | Intramolecular Heck Reaction | o-Iodoaniline derivative | Spirooxindole | nih.gov |
| Zinc(II) triflate | Michael/Cyclization Reaction | 3-Nitroindole and 3-isothiocyanato oxindole | Polycyclic spirooxindole | nih.gov |
Intramolecular Cyclization Reactions for Spiro[5.5]undecane Derivatives
Intramolecular cyclization is a key strategy for the construction of spiro[5.5]undecane derivatives. banglajol.inforsc.org These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule. A variety of reaction types can be employed, including cationic π-cyclizations, Michael additions, and dearomative cyclizations.
One notable example is the ZnMe2-promoted alkynylation of salicylaldehyde (B1680747) followed by an HCO2H-mediated dearomative cyclization to construct spiro[5.5]undecane frameworks. rsc.org This method allows for the rapid synthesis of the spirocyclic core. Another approach involves the Lewis acid-catalyzed Michael reaction between a dimedone derivative and a diarylideneacetone, which proceeds through a 1:1 adduct that subsequently cyclizes to form the spiro[5.5]undecane system. banglajol.info The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the cyclization. acs.org
Advanced Spectroscopic and Conformational Analysis of 1 Oxaspiro 5.5 Undecane 4 Carbonitrile Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. For 1-Oxaspiro[5.5]undecane-4-carbonitrile, a combination of one-dimensional and two-dimensional NMR techniques would be required for a complete assignment of its proton and carbon signals and to establish its stereochemistry.
Assignment of Proton and Carbon Resonances (¹H and ¹³C NMR)
The ¹H NMR spectrum of this compound is expected to show a complex set of signals corresponding to the 17 protons in the molecule. The cyclohexane (B81311) ring protons would likely appear as a series of overlapping multiplets in the upfield region. The protons on the tetrahydropyran (B127337) ring, being adjacent to an oxygen atom, would resonate at a lower field. The proton at the C4 position, being alpha to the electron-withdrawing nitrile group, would be further deshielded.
The ¹³C NMR spectrum would display 11 distinct signals, one for each carbon atom in the unique chemical environment of the spirocyclic structure. The spiro carbon (C5) would have a characteristic chemical shift. The carbon of the nitrile group (-C≡N) would appear in the typical downfield region for nitriles (around 115-125 ppm), while the carbons bonded to the oxygen atom (C2 and C6) would also be found downfield.
A hypothetical data table for the expected NMR shifts is presented below, based on general principles and data from related structures.
| Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| 2 | ~3.5 - 4.0 | ~60 - 70 |
| 3 | ~1.8 - 2.2 | ~25 - 35 |
| 4 | ~2.5 - 3.0 | ~30 - 40 |
| 5 (Spiro) | - | ~70 - 80 |
| 6 | ~3.4 - 3.8 | ~65 - 75 |
| 7, 11 | ~1.4 - 1.8 | ~20 - 30 |
| 8, 10 | ~1.4 - 1.8 | ~20 - 30 |
| 9 | ~1.4 - 1.8 | ~25 - 35 |
| -C≡N | - | ~115 - 125 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the relative stereochemistry, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within the cyclohexane and tetrahydropyran rings, helping to trace the connectivity of the protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the quaternary spiro carbon and for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is essential for determining the stereochemical arrangement at the C4 position and the conformation of the two rings.
Specialized NMR Applications, including ¹⁹F NMR for Labeled Analogs
While not directly applicable to the parent compound, the synthesis of fluorinated analogs could provide deeper insights into its electronic and conformational properties. Should a fluorine atom be introduced into the structure, ¹⁹F NMR would be a powerful tool. The chemical shift of the fluorine signal and its coupling constants with neighboring protons (J-HF) would be highly sensitive to the local electronic environment and molecular conformation. For related compounds like 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, detailed ¹H NMR data is available, which can serve as a comparative reference for the spiro-system. chemicalbook.com
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (MS, HRMS, APCI-MS, GC-MS)
Mass spectrometry is vital for confirming the molecular weight and elemental composition of this compound (C₁₁H₁₇NO, Molecular Weight: 179.26 g/mol ). bldpharm.com
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula.
Electron Ionization (EI) , often coupled with Gas Chromatography (GC-MS), would lead to characteristic fragmentation patterns. Expected fragmentation pathways would involve the cleavage of the rings, loss of the nitrile group, and other rearrangements typical for spiroketals. Analysis of these fragments helps to piece together the molecular structure. For instance, mass spectra of related compounds like 1,7-Dioxaspiro[5.5]undecane show complex fragmentation that aids in structural confirmation. nist.gov
Softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI-MS) would likely yield a more prominent molecular ion peak, which is useful for confirming the molecular weight with less fragmentation.
| Technique | Information Provided |
| MS (EI) | Fragmentation pattern for structural analysis. |
| HRMS | Exact mass for molecular formula confirmation. |
| GC-MS | Separation of isomers and individual mass spectra. |
| APCI-MS | Soft ionization for clear molecular ion detection. |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands.
The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. ucalgary.ca The presence of the ether linkage (C-O-C) within the tetrahydropyran ring would give rise to strong stretching bands in the fingerprint region, typically around 1250-1050 cm⁻¹. ucalgary.cachemguide.co.uk The C-H stretching vibrations of the aliphatic cyclohexane and tetrahydropyran rings would be observed just below 3000 cm⁻¹.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Nitrile | C≡N | 2260 - 2240 |
| Ether | C-O | 1250 - 1050 |
| Alkane | C-H | 2960 - 2850 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry if a chiral resolution is performed. It would also reveal the conformation of the six-membered rings (e.g., chair, boat, or twist-boat) and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or dipole-dipole interactions involving the nitrile group. While no crystal structure for the title compound is publicly available, studies on related spiro[5.5]undecane derivatives have been performed, providing valuable comparative data on ring conformations and substituent orientations.
Computational Investigations into the Synthesis and Reactivity of 1 Oxaspiro 5.5 Undecane 4 Carbonitrile
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. By calculating the electronic structure of molecules, DFT can map out the energy landscape of a reaction, identifying key intermediates and transition states.
Transition State Analysis and Energy Profiles
The formation of the spiroketal core of 1-Oxaspiro[5.5]undecane-4-carbonitrile proceeds through a series of steps that can be computationally modeled to understand the reaction's feasibility and stereochemical outcome. nih.govchemtube3d.com The transition state, a high-energy, transient species, represents the energy barrier that must be overcome for the reaction to proceed. nih.govyoutube.com Computational analysis of this state provides crucial information about the geometry and energy of the reaction pathway. nih.gov
The spiroketal motif is a common feature in many biologically active natural products, making the study of its formation a significant area of research. nih.gov The synthesis of the spiroketal core often involves the cyclization of a dihydroxy-ketone precursor. nih.gov The stereospecificity of this cyclization is critical and can be influenced by various factors, including the presence of catalysts. nih.govnih.gov
For instance, in the biosynthesis of the natural product avermectin, the enzyme AveC catalyzes the stereospecific spiroketalization. nih.gov Computational studies can model such enzymatic reactions, providing insights into how the enzyme's active site stabilizes the transition state and directs the stereochemical outcome. nih.govgrantome.com
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful experimental and computational tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. wikipedia.orglibretexts.org It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in reaction rate. wikipedia.org A significant KIE suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. libretexts.orgprinceton.edu
In the context of the synthesis of this compound, KIE studies can be computationally simulated to pinpoint the slowest step in the reaction sequence. For example, if a C-H bond is broken during the rate-determining step, replacing hydrogen with deuterium (B1214612) would lead to a predictable decrease in the reaction rate, which can be calculated using computational models. princeton.edubaranlab.org
There are two main types of KIEs: primary and secondary. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the reaction. libretexts.orgnih.gov Both types of KIEs provide valuable information for elucidating the reaction mechanism. nih.gov
| Parameter | Description | Significance in Mechanism Elucidation |
| Primary KIE (kH/kD) | Ratio of the rate constant for the reaction with the light isotope (H) to that with the heavy isotope (D). | A value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step. |
| Secondary KIE (kH/kD) | Isotopic substitution at a position adjacent to the reacting center. | Provides information about changes in hybridization and the electronic environment of the transition state. |
| Transition State Geometry | The arrangement of atoms at the highest point on the reaction energy profile. | Determines the stereochemical outcome of the reaction. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. |
Conformational Analysis through Molecular Mechanics and Quantum Chemical Methods
The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. For a flexible molecule like this compound, which contains two fused rings, understanding its preferred conformations is essential.
Molecular mechanics and quantum chemical methods are two primary computational approaches for studying molecular conformations. youtube.comrsc.org Molecular mechanics uses classical physics to model the energy of a molecule as a function of its geometry, providing a rapid way to explore the conformational landscape. youtube.com Quantum chemical methods, such as DFT, provide a more accurate description of the electronic structure and are used to refine the energies of the conformations identified by molecular mechanics. nih.gov
A study on the parent 1-oxaspiro[5.5]undecane revealed that it exists as a mixture of two rapidly equilibrating conformers at room temperature. cdnsciencepub.comcdnsciencepub.com This conformational flexibility is a key characteristic of spirocyclic systems and can be influenced by the presence of substituents, such as the carbonitrile group in this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, as well as IR vibrational frequencies. These predictions can be compared with experimental data to validate the computed structures and to aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict its 13C and 1H NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the calculated spectra with the experimentally measured spectra, one can confirm the structure of the synthesized compound and gain a deeper understanding of its electronic environment.
A study on 1-oxaspiro[5.5]undecanes demonstrated the power of 13C NMR spectroscopy in combination with computational methods to study the conformational equilibrium of these molecules. cdnsciencepub.comcdnsciencepub.com The chemical shifts of the carbon atoms were found to be sensitive to the conformation of the spirocyclic system, allowing for the determination of the relative populations of the different conformers. cdnsciencepub.com
Molecular Modeling of Intermolecular Interactions within Spirocyclic Systems
The way molecules interact with each other in the solid state or in solution is governed by intermolecular forces. rsc.orgnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, determine the packing of molecules in a crystal and can influence their reactivity. rsc.orgbuffalo.edu
Molecular modeling can be used to study the intermolecular interactions of this compound. By calculating the interaction energies between pairs of molecules, it is possible to identify the most favorable packing arrangements. buffalo.edu This information is crucial for understanding the crystal structure of the compound and for predicting its physical properties, such as its melting point and solubility.
The study of intermolecular interactions is also important in the context of drug design, as the binding of a drug molecule to its target protein is governed by these forces. rsc.orgnih.gov While this compound itself may not be a drug, understanding its intermolecular interactions can provide insights that are applicable to the design of other spirocyclic compounds with biological activity. nih.gov
| Interaction Type | Description | Typical Energy (kJ/mol) |
| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | 10-40 |
| Dipole-Dipole Interaction | An attractive or repulsive force between polar molecules. | 5-20 |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | <5 |
In Silico Studies of Design and Synthetic Feasibility for Spiro[5.5]undecane Derivatives
In silico studies, which are computational simulations, are increasingly being used in the early stages of drug discovery and materials science to design new molecules with desired properties and to assess their synthetic feasibility. researchgate.netrsc.orgnih.govmdpi.com
For spiro[5.5]undecane derivatives, computational methods can be employed to explore a wide range of potential structures and to predict their properties, such as their biological activity or their suitability as building blocks for more complex molecules. rsc.orgresearchgate.net This in silico screening can help to prioritize which compounds to synthesize, saving time and resources in the laboratory.
Furthermore, computational tools can be used to analyze the synthetic routes to new spiro[5.5]undecane derivatives. By modeling the reaction pathways and calculating the activation energies, it is possible to predict whether a proposed synthesis is likely to be successful. This can help chemists to design more efficient and reliable synthetic strategies.
A study on the synthesis of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione utilized DFT calculations to investigate the properties of the target molecule. researchgate.net Similarly, the design and synthesis of novel spiro pyrrolo[3,4-d]pyrimidine derivatives were guided by in silico studies. rsc.org These examples highlight the growing importance of computational chemistry in the development of new spirocyclic compounds.
Strategic Applications of 1 Oxaspiro 5.5 Undecane 4 Carbonitrile As a Synthetic Platform
Role as a Key Intermediate in Total Synthesis of Complex Natural Products
The spiro[5.5]undecane framework is a core structural element in numerous natural products, particularly in the chamigrene family of sesquiterpenes. rsc.org While direct examples of the total synthesis of a major natural product employing 1-Oxaspiro[5.5]undecane-4-carbonitrile as a key intermediate are not extensively documented in mainstream literature, its potential is evident from the synthesis of related structures. For instance, the total synthesis of racemic β-chamigrene has been achieved through a route involving a spiro[5.5]undecane ketone intermediate, which could conceptually be derived from the nitrile. mdpi.comnih.gov
The strategic value of the 1-oxaspiro[5.5]undecane moiety lies in its ability to establish a quaternary spirocenter, a common challenge in natural product synthesis. The nitrile group in the 4-position offers a versatile handle for further chemical transformations, as outlined in the table below.
Table 1: Potential Transformations of the Nitrile Group for Natural Product Synthesis
| Transformation | Reagent/Conditions | Resulting Functional Group | Potential Application in Synthesis |
| Hydrolysis | Acid or base | Carboxylic acid | Amide bond formation, esterification |
| Reduction | LiAlH₄, H₂/Raney Ni | Primary amine | Formation of nitrogen-containing heterocycles |
| Grignard Reaction | RMgX | Ketone | Carbon skeleton extension |
| Cyclization | Intramolecular reactions | Fused or spiro-heterocycles | Construction of polycyclic systems |
These transformations allow for the elaboration of the spirocyclic core into the more complex functional group arrays found in natural products.
Development of Spiro[5.5]undecane-based Scaffolds for Chemical Probe Discovery
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The rigid and three-dimensional nature of the spiro[5.5]undecane scaffold makes it an attractive framework for the design of selective chemical probes. researchgate.net The conformational constraint imposed by the spiro-junction can lead to higher binding affinity and selectivity for a target protein.
While specific probes based on this compound are not widely reported, the development of functionalized spiro[5.5]undecane-1,5,9-triones as HIV-1 inhibitors highlights the potential of this scaffold in generating biologically active molecules. rsc.org The nitrile group of this compound can be readily converted into a variety of functionalities, such as amines, carboxylic acids, or ketones, which can then be used to attach reporter groups (e.g., fluorophores, biotin) or reactive groups for target engagement.
Precursors for the Construction of Diverse Heterocyclic Systems with Spiro-junctions
The nitrile functionality of this compound is a versatile precursor for the synthesis of a wide array of heterocyclic systems fused or spiro-annulated to the undecane (B72203) framework. The synthesis of diverse spiro heterocyclic steroids demonstrates the broad applicability of spirocyclic ketones and related intermediates in generating novel molecular architectures. nih.gov
For example, the nitrile group can participate in cyclization reactions with difunctional reagents to form various five- and six-membered heterocycles.
Table 2: Exemplary Heterocyclic Systems from this compound
| Reagent | Resulting Heterocycle |
| Hydrazine | Pyrazole or Pyrazolidinone derivatives |
| Hydroxylamine | Isoxazole or Isoxazolidinone derivatives |
| Guanidine | Aminopyrimidine derivatives |
| Thiourea | Thiopyrimidine derivatives |
The synthesis of diazaspiro[5.5]undecane template compounds from related dicyano precursors showcases the utility of the nitrile group in constructing complex heterocyclic systems. patsnap.com These methodologies can be adapted to this compound to generate novel oxa-aza-spiroheterocycles with potential applications in drug discovery.
Exploiting the Spiro[5.5]undecane Carbonitrile Moiety for Libraries of Functionalized Molecules
The generation of molecular libraries is a cornerstone of modern drug discovery and materials science. The this compound scaffold provides an excellent starting point for the creation of libraries of sp³-rich, three-dimensional molecules. Companies like SpiroChem have developed virtual libraries such as SpiroSpace™, which contains millions of drug-like, sp³-rich compounds, underscoring the interest in such scaffolds. spirochem.com
The reactivity of the nitrile group allows for parallel synthesis approaches to generate a multitude of derivatives. For instance, a library of amides can be readily prepared by hydrolyzing the nitrile to the carboxylic acid, followed by coupling with a diverse set of amines. Similarly, a library of ketones can be synthesized via the Grignard reaction with various organometallic reagents. This approach enables the rapid exploration of the chemical space around the spiro[5.5]undecane core, facilitating the identification of molecules with desired properties. The use of microwave-assisted synthesis can further accelerate the generation of such libraries. researchgate.netrsc.org
Q & A
Basic: What synthetic methodologies are effective for preparing 1-Oxaspiro[5.5]undecane-4-carbonitrile, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, including cyclization and nitrile group introduction. Key strategies:
- Cyclization Catalysts : Use transition-metal catalysts (e.g., Pd or Cu) for spirocyclic backbone formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Optimize between 60–100°C to balance reaction rate and byproduct formation .
- Yield Monitoring : Employ TLC or HPLC to track intermediate purity and final product yield .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Analyze and NMR to confirm spirocyclic connectivity and nitrile placement. Coupling constants in NMR distinguish axial/equatorial substituents .
- IR Spectroscopy : Identify the nitrile stretch (~2240 cm) and sp-hybridized C-O bonds (~1100 cm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., HRMS-ESI) .
Advanced: What mechanistic insights explain the reactivity of the nitrile group in spirocyclic systems under nucleophilic or electrophilic conditions?
Answer:
- Nucleophilic Attack : The nitrile’s electron-deficient carbon reacts with nucleophiles (e.g., Grignard reagents), but steric hindrance from the spiro ring may reduce reactivity. Computational modeling (DFT) predicts transition-state geometries .
- Electrophilic Substitution : Resonance stabilization of the nitrile group directs electrophiles to the spiro oxygen or adjacent carbons. Kinetic studies under varying pH/temperature reveal rate-determining steps .
Advanced: How do steric effects in the spirocyclic framework influence regioselectivity in derivatization reactions?
Answer:
- Steric Maps : Generate 3D molecular models (e.g., using Gaussian or Schrödinger) to identify sterically accessible sites for functionalization .
- Experimental Validation : Compare reaction outcomes using bulky vs. small substituents. For example, tert-butyl groups at position 4 reduce nitrile reactivity by 40% compared to methyl groups .
Basic: What are the applications of this compound in fragrance chemistry, and how does its spiro structure enhance stability?
Answer:
- Fragrance Role : Acts as a long-lasting fixative due to low volatility and resistance to oxidation .
- Stability Mechanism : The spirocyclic structure reduces conformational flexibility, minimizing decomposition under heat or light .
Advanced: How can researchers resolve contradictions in reported synthetic yields of analogous spirocyclic nitriles?
Answer:
- Design of Experiments (DOE) : Systematically vary catalysts, solvents, and temperatures to identify critical factors. For example, Pd(OAc) may outperform CuBr in nitrile introduction, increasing yields by 15–20% .
- Data Normalization : Account for impurities in starting materials via HPLC quantification .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate solubility and partition coefficients (logP) using AMBER or GROMACS .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) with Gaussian or ORCA to guide synthetic modifications .
Advanced: What strategies mitigate ring strain during the synthesis of this compound?
Answer:
- Ring-Opening Minimization : Use bulky protecting groups (e.g., Boc) to stabilize intermediates .
- Thermodynamic Control : Conduct reactions at higher temperatures (80–100°C) to favor the spirocyclic product over strained byproducts .
Basic: How does the nitrile group participate in hydrogen-bonding networks, and what analytical methods detect these interactions?
Answer:
- H-Bonding Analysis : FT-IR detects weak interactions between the nitrile’s lone pairs and protic solvents (e.g., shifts in ν(C≡N) to lower frequencies) .
- X-ray Crystallography : Resolve intermolecular H-bonds in the solid state, revealing packing motifs .
Advanced: What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?
Answer:
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) improve cost-efficiency but require optimization to prevent leaching .
- Purification at Scale : Switch from column chromatography to recrystallization or distillation for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
